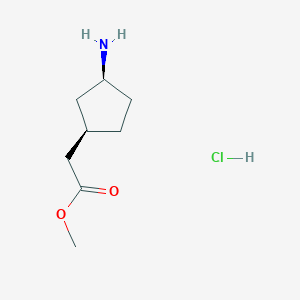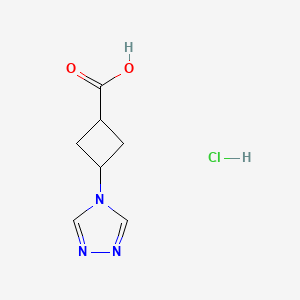
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride
Übersicht
Beschreibung
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride, also known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Wirkmechanismus
The primary mechanism of action of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride is the inhibition of mGluR2, a G protein-coupled receptor located in presynaptic terminals of glutamatergic neurons. Activation of mGluR2 by glutamate leads to the inhibition of neurotransmitter release, including glutamate itself, through the modulation of voltage-gated calcium channels and adenylate cyclase activity. By blocking mGluR2, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride enhances glutamate release and synaptic transmission, which can have beneficial effects on cognitive function and mood regulation.
Biochemical and Physiological Effects:
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. It can enhance long-term potentiation (LTP), a cellular process underlying learning and memory, in the hippocampus and prefrontal cortex. It can also reduce anxiety-like behavior in animal models of anxiety and depression, possibly through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been found to attenuate drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a therapeutic agent for substance use disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has several advantages as a research tool, including its high potency and selectivity for mGluR2, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in high purity and quantity. However, there are also limitations to its use, such as its poor solubility in aqueous solutions, its potential off-target effects on other glutamate receptors, and its lack of clinical data in humans.
Zukünftige Richtungen
There are several future directions for research on Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride and its therapeutic potential. One area of interest is the development of novel mGluR2 modulators with improved pharmacological properties, such as increased solubility and brain penetration. Another direction is the investigation of the role of mGluR2 in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the translation of preclinical findings to clinical trials in humans is needed to evaluate the safety and efficacy of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride as a therapeutic agent for various neuropsychiatric conditions.
Synthesemethoden
The synthesis of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride involves the condensation of rel-methyl 2-bromoacetate with (1R,3S)-3-aminocyclopentanol, followed by hydrolysis and salt formation with hydrochloric acid. The final product is obtained in high purity and yield through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been widely used as a research tool to investigate the role of mGluR2 in various physiological and pathological processes. It has been shown to modulate glutamate release, synaptic plasticity, and neuronal excitability, which are critical mechanisms underlying learning and memory, mood regulation, and drug addiction. Moreover, Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBEXISFMIDPE-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride | |
CAS RN |
2137709-33-0 | |
| Record name | rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)
![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2649432.png)



![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)




![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)